

Interspecies differences in Immh-010 maleate metabolism

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Compound of Interest

Compound Name: *Immh-010 maleate*

Cat. No.: *B15610061*

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Technical Support Center: Immh-010 Maleate Metabolism

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interspecies differences in **Immh-010 maleate** metabolism.

Frequently Asked Questions (FAQs)

Q1: What is Immh-010 and its primary metabolite?

A: Immh-010 is an ester prodrug of YPD-29B, a potent programmed cell death ligand 1 (PD-L1) inhibitor.^{[1][2]} In the body, Immh-010 is metabolized to its active form, YPD-29B.^{[1][2][3][4][5]}

Q2: What are the main metabolic pathways for Immh-010?

A: The primary metabolic pathway of Immh-010 is hydrolysis of the ester bond to form the active metabolite, YPD-29B. Four metabolites in total have been identified (M1, M2, M3, and M4), with YPD-29B (M1) being the major one.^{[1][6]} Other identified metabolites involve the removal of serine.^[6]

Q3: Which enzyme is primarily responsible for the metabolism of Immh-010?

A: The hydrolysis of Immh-010 to its active metabolite YPD-29B is mainly catalyzed by Carboxylesterase 1 (CES1).^{[1][2]}

Q4: Are there significant interspecies differences in the metabolism of Immh-010?

A: Yes, there are notable interspecies differences. Immh-010 is rapidly metabolized to YPD-29B in rat and mouse plasma. In contrast, it remains stable in human and monkey plasma.^{[1][2]} However, in liver S9 fractions, Immh-010 is quickly converted to YPD-29B across humans, monkeys, dogs, and rats with no significant differences observed among these species.^{[1][2]} The exposure to the active metabolite YPD-29B after oral administration is slightly lower in primates compared to rodents.^{[1][2]}

Q5: Where does the primary metabolism of Immh-010 occur?

A: While there are significant differences in plasma stability between species, the liver is a primary site of metabolism across species. Studies with liver S9 fractions show rapid conversion of Immh-010 to YPD-29B.^{[1][2]} In contrast, the transformation rate in rat and human intestines is low, suggesting the intestine is not a major site for Immh-010 hydrolysis.^{[1][2]}

Troubleshooting Guides

Issue 1: Inconsistent or no metabolism of Immh-010 observed in in-vitro plasma stability assays.

- Possible Cause 1: Species Selection. You may be using plasma from a species where Immh-010 is stable, such as human or monkey plasma.^{[1][2]}
 - Solution: For observing rapid metabolism in plasma, use plasma from rats or mice. If you must use human or monkey plasma, do not expect significant metabolism in this matrix.
- Possible Cause 2: Esterase Inhibitor Contamination. Your blood collection tubes or reagents might contain esterase inhibitors.
 - Solution: Ensure all collection tubes and reagents are free from esterase inhibitors. For rat plasma, where Immh-010 is unstable, the use of an esterase inhibitor like sodium fluoride (NaF) is necessary to stabilize the prodrug if you intend to measure its concentration.^{[3][4]}

- Possible Cause 3: Improper Sample Handling. Repeated freeze-thaw cycles or improper storage of plasma can lead to degradation of metabolic enzymes.

- Solution: Store plasma samples at $\leq -20^{\circ}\text{C}$ and avoid multiple freeze-thaw cycles.[7]

Issue 2: High variability in pharmacokinetic (PK) data from in-vivo animal studies.

- Possible Cause 1: Inconsistent Administration Protocol. The rate of administration can significantly affect drug exposure and peak concentrations (C_{max}).[8]

- Solution: Standardize the injection rate and vehicle used for administration across all animals in the study.

- Possible Cause 2: Biological Variability. Even within the same species, factors like age, sex, and genetic differences can lead to variability in drug metabolism.

- Solution: Use a sufficient number of animals to reliably estimate population variability.[9] Ensure animals are of a similar age and weight.

- Possible Cause 3: Issues with Bioanalytical Method. The analytical method may not be sensitive or specific enough, or there may be issues with sample processing.

- Solution: Develop and validate a robust LC-MS/MS method for the simultaneous determination of Immh-010 and YPD-29B.[3][4] Pay close attention to the stability of Immh-010 in the matrix during sample preparation.[3][4]

Issue 3: Unexpected metabolite profile in liver S9 fraction experiments.

- Possible Cause 1: Cofactor Absence or Degradation. The absence or poor quality of necessary cofactors like NADPH will hinder metabolic reactions.[7]

- Solution: Use a fresh NADPH regenerating system in your incubations.[1][7]

- Possible Cause 2: Incorrect Protein Concentration. The concentration of the S9 fraction protein can impact the metabolic rate.

- Solution: Optimize and standardize the protein concentration used in your assays. A concentration of 0.5 mg/mL has been used successfully for Immh-010 metabolism studies.

[\[1\]](#)

Data Presentation

Table 1: In Vitro Metabolism of Immh-010 in Liver S9 Fractions of Different Species

Species	Half-life (t _{1/2} , min)	Estimated Hepatic Clearance (CL _{hep} , mL/min/kg)
Human	6.66	18.2
Monkey	8.28	37.2
Dog	4.90	36.4
Rat	7.10	58.4

Data sourced from a study where 10 µM of Immh-010 was incubated with liver S9 fractions (0.5 mg protein/mL).[\[1\]](#)

Table 2: Excretion of Immh-010 and YPD-29B in Rats after a Single Oral Dose (10 mg/kg)

Analyte	% of Dose in Urine (0-72h)	% of Dose in Feces (0-72h)	Total % of Dose Recovered
Immh-010	Not Detected	7.99	7.99
YPD-29B	1.17	19.65	20.82
Total	1.17	27.64	28.81

Data represents the cumulative excretion over 72 hours post-administration.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

1. In Vitro Metabolism in Liver S9 Fractions

- Objective: To determine the metabolic stability of Immh-010 in the liver S9 fractions of different species.

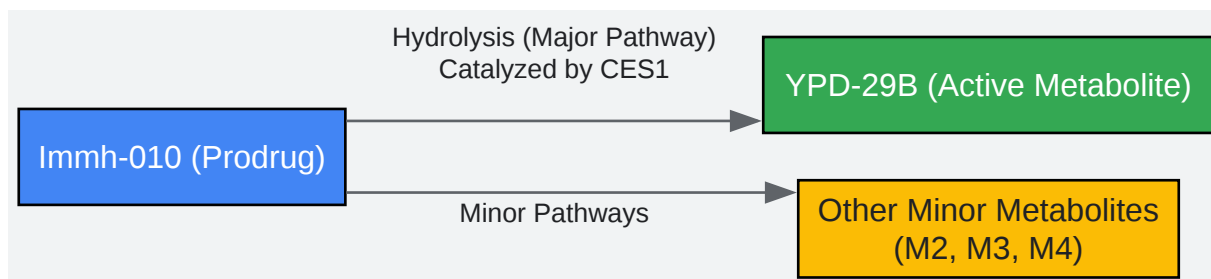
- Materials:
 - Immh-010
 - Liver S9 fractions (human, monkey, dog, rat)
 - Tris-HCl buffer (50 mM, pH 7.4)
 - Magnesium chloride (MgCl₂)
 - NADPH regenerating system
 - Acetonitrile
 - LC-MS/MS system
- Procedure:
 - Prepare a reaction mixture containing liver S9 homogenate protein (0.5 mg/mL) and an NADPH regenerating system in Tris-HCl buffer with 5 mM MgCl₂.
 - Pre-incubate the mixture at 37°C for 2 minutes.
 - Initiate the reaction by adding Immh-010 to a final concentration of 10 µM.
 - Collect samples at various time points (e.g., 0, 5, 10, 20 minutes).
 - Terminate the reaction by adding 2 volumes of acetonitrile.
 - Vortex and centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the concentrations of Immh-010 and its metabolites using a validated LC-MS/MS method.[\[1\]](#)

2. In Vivo Pharmacokinetic Study in Rats

- Objective: To determine the pharmacokinetic profile of Immh-010 and its active metabolite YPD-29B after oral administration in rats.

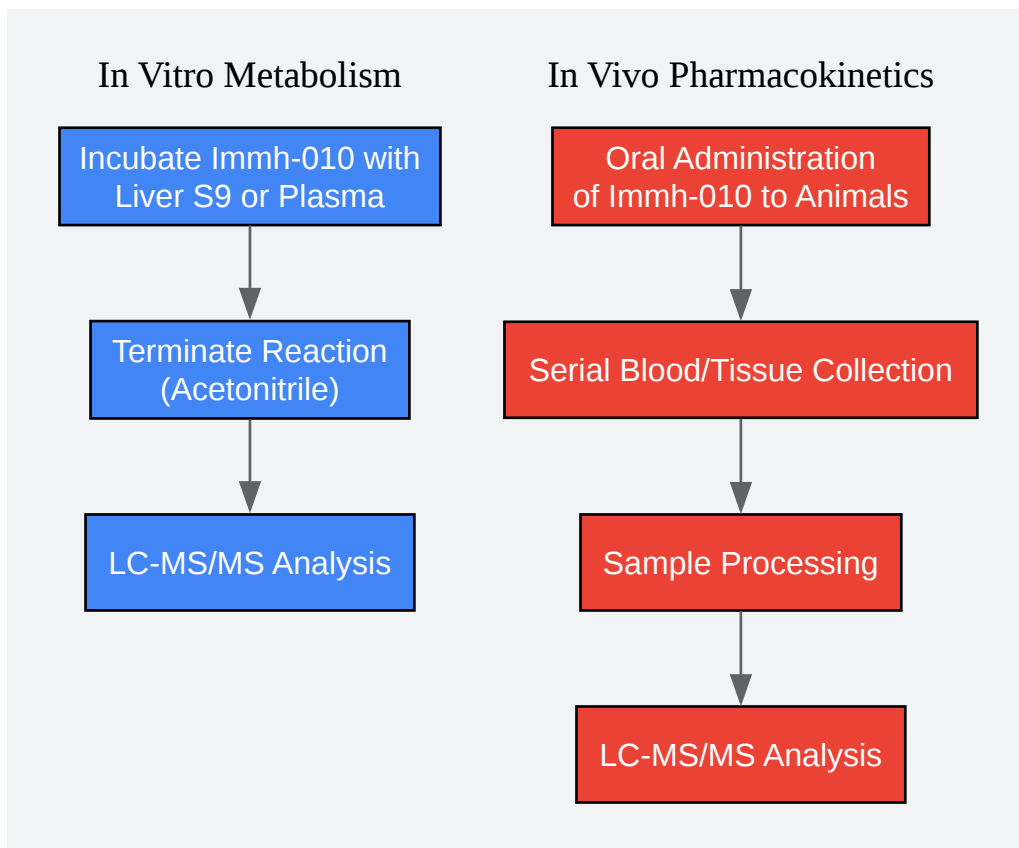
- Materials:
 - **Immh-010 maleate**
 - Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
 - Sprague-Dawley rats
 - Blood collection tubes containing an esterase inhibitor (e.g., 500 mM NaF and 0.5% heparin sodium).[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - LC-MS/MS system
- Procedure:
 - Fast rats overnight before dosing.
 - Administer a single oral dose of **Immh-010 maleate** suspended in the vehicle.
 - Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing the esterase inhibitor.
 - Separate plasma by centrifugation.
 - Process and analyze plasma samples for Immh-010 and YPD-29B concentrations using a validated LC-MS/MS method.[\[3\]](#)[\[4\]](#)
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) using appropriate software.

Visualizations



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Caption: Metabolic pathway of Immh-010.



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Caption: General workflow for metabolism studies.

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